molecular formula C20H26N2O2 B1235913 (1R,9R,12S,13S,14R,16S)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol

(1R,9R,12S,13S,14R,16S)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol

货号: B1235913
分子量: 326.4 g/mol
InChI 键: CJDRUOGAGYHKKD-TXDKXUJTSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “(1R,9R,12S,13S,14R,16S)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol” is a pharmacological agent known for its ability to inhibit the activity of platelet-activating factor (PAF). PAF is a potent phospholipid activator and mediator of many leukocyte functions, including platelet aggregation, inflammation, and anaphylaxis . This compound is also cardiotoxic and inhibits glucose uptake, making it a subject of interest in both cardiovascular and metabolic research.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of PAF blockers typically involves the modification of phospholipid structures to inhibit the activity of PAF. Common synthetic routes include the acetylation of glyceryl ethers and the incorporation of specific functional groups that enhance the compound’s affinity for PAF receptors . Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperature settings to ensure the desired chemical transformations.

Industrial Production Methods

Industrial production of PAF blockers involves large-scale chemical synthesis using automated reactors and stringent quality control measures. The process includes the purification of intermediates and final products through techniques such as chromatography and crystallization. Industrial methods aim to maximize yield and purity while minimizing production costs and environmental impact.

化学反应分析

Types of Reactions

PAF blockers undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products

The major products formed from these reactions include modified phospholipids with enhanced PAF-blocking activity and reduced cardiotoxicity. These products are often characterized by their improved pharmacokinetic and pharmacodynamic properties.

科学研究应用

PAF blockers have a wide range of scientific research applications:

相似化合物的比较

PAF blockers can be compared with other compounds that inhibit glucose uptake and exhibit cardiotoxicity:

Similar Compounds

  • Empagliflozin
  • Dapagliflozin
  • Canagliflozin
  • Ertugliflozin
  • Sotagliflozin

These compounds share some pharmacological properties with PAF blockers but differ in their specific targets and therapeutic applications .

属性

分子式

C20H26N2O2

分子量

326.4 g/mol

IUPAC 名称

(1R,9R,12S,13S,14R,16S)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol

InChI

InChI=1S/C20H26N2O2/c1-3-10-11-8-14-17-20(12-6-4-5-7-13(12)21(17)2)9-15(16(11)18(20)23)22(14)19(10)24/h4-7,10-11,14-19,23-24H,3,8-9H2,1-2H3/t10-,11+,14?,15-,16?,17-,18?,19+,20+/m0/s1

InChI 键

CJDRUOGAGYHKKD-TXDKXUJTSA-N

SMILES

CCC1C2CC3C4C5(CC(C2C5O)N3C1O)C6=CC=CC=C6N4C

手性 SMILES

CC[C@H]1[C@H]2CC3[C@H]4[C@@]5(C[C@@H](C2C5O)N3[C@@H]1O)C6=CC=CC=C6N4C

规范 SMILES

CCC1C2CC3C4C5(CC(C2C5O)N3C1O)C6=CC=CC=C6N4C

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,9R,12S,13S,14R,16S)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol
Reactant of Route 2
(1R,9R,12S,13S,14R,16S)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol
Reactant of Route 3
(1R,9R,12S,13S,14R,16S)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol
Reactant of Route 4
(1R,9R,12S,13S,14R,16S)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol
Reactant of Route 5
(1R,9R,12S,13S,14R,16S)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol
Reactant of Route 6
(1R,9R,12S,13S,14R,16S)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。